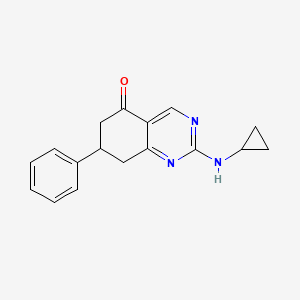![molecular formula C25H23N3O3S B11464261 [3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11464261.png)
[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a thieno ring, a pyridine ring, and a methanone group attached to a dimethoxyphenyl moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by cyclization and functional group modifications . The reaction conditions often include the use of glacial acetic acid as a catalyst and refluxing the mixture for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, methanol), and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone has been studied for its potential biological activities. It has shown promise as an antimicrobial, antioxidant, and anticancer agent . Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure and biological activities suggest that it could be developed into new drugs for the treatment of various diseases, including infections, cancer, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-4-(4-tert-butylphenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl]ethan-1-one
- 4-Hydroxy-2-quinolones
- 3,5-Bis(pyridin-2-yl)-1,2,4-triazolate
Uniqueness
Compared to these similar compounds, 3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(3-amino-4-pyridin-4-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H23N3O3S/c1-30-18-8-7-15(13-19(18)31-2)23(29)24-22(26)21-20(14-9-11-27-12-10-14)16-5-3-4-6-17(16)28-25(21)32-24/h7-13H,3-6,26H2,1-2H3 |
InChI Key |
WIIVQAYKJKKVGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=NC=C5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11464187.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11464190.png)
![2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11464201.png)
![3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B11464204.png)
![ethyl [5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]acetate](/img/structure/B11464207.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464211.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine](/img/structure/B11464215.png)

![N-[4-(acetylamino)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11464219.png)
![Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464226.png)
![N-[2-(3-nitrophenoxy)ethyl]acetamide](/img/structure/B11464229.png)
![N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11464232.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B11464237.png)
